Methyl 6-fluoroquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAKRTGHOHSYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635002 | |
| Record name | Methyl 6-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86324-52-9 | |
| Record name | 2-Quinolinecarboxylic acid, 6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86324-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Investigations
Electronic Spectroscopy and Photophysical Properties
The study of how molecules interact with light provides crucial information about their electronic structure and behavior. For a compound like Methyl 6-fluoroquinoline-2-carboxylate, understanding its absorption and emission properties is key to evaluating its potential in various applications, from materials science to medicinal chemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. By measuring the absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum, one can identify the wavelengths at which a molecule is electronically excited. This data is typically presented as a plot of absorbance versus wavelength.
For this compound, this analysis would reveal the π → π* and n → π* transitions characteristic of the quinoline (B57606) ring system. The position and intensity of these absorption bands are influenced by the electronic nature of the substituents—in this case, the fluorine atom at the 6-position and the methyl carboxylate group at the 2-position.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. This phenomenon occurs when a molecule returns from an excited singlet state to its ground state. The resulting spectrum, which plots emission intensity against wavelength, is a characteristic fingerprint of a fluorescent compound.
Key parameters derived from fluorescence spectroscopy include the emission maximum (λem) and the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in sensing and imaging.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
An X-ray crystallographic study of this compound would reveal the planarity of the quinoline ring, the orientation of the methyl carboxylate group, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for designing new materials with desired structural motifs.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C11H8FNO2 |
| Formula Weight | 205.19 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (Å3) | Data Not Available |
| Z | Data Not Available |
Computational and Theoretical Studies of Methyl 6 Fluoroquinoline 2 Carboxylate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons in molecules, offering insights into molecular geometry, electronic properties, and spectroscopic features.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules.
For quinoline (B57606) derivatives, DFT has been successfully applied to determine their structural and electronic characteristics. For instance, studies on related molecules like 6-chloroquinoline have utilized the B3LYP method with a 6-311++G(d,p) basis set to achieve a stable molecular geometry in the gas phase. dergipark.org.tr Such calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are also key outputs of DFT calculations. The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. uci.edu It is a valuable tool for predicting electronic absorption spectra (UV-Vis spectra) and understanding photochemical processes. uci.edu TD-DFT calculations can provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π* transitions).
In the context of quinoline derivatives, TD-DFT has been used to investigate excited state phenomena such as excited state intramolecular proton transfer (ESIPT). doi.org For example, in studies of 10-hydroxybenzo[h]quinoline compounds, TD-DFT calculations have been performed to understand their photophysical properties and the mechanism of ESIPT. doi.org These calculations can help in the design of novel fluorescent probes and photochemically active materials.
For Methyl 6-fluoroquinoline-2-carboxylate, TD-DFT calculations could predict its UV-Vis absorption spectrum, providing insights into its electronic transitions. The effect of the fluorine and methyl carboxylate substituents on the excited state properties could be systematically investigated. Although specific TD-DFT studies on this exact molecule are not detailed in the provided search results, the methodology is well-established for related heterocyclic systems. chemrxiv.orgresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand (e.g., a small molecule like this compound) might interact with a biological target (e.g., a protein or enzyme).
Fluoroquinolone derivatives are known for their antibacterial activity, which often involves the inhibition of bacterial enzymes like DNA gyrase. researchgate.net Molecular docking studies of fluoroquinolones have been instrumental in elucidating their mechanism of action. For instance, in a study of 2,4-disubstituted 6-fluoroquinolines, molecular docking was used to investigate their interactions with the Plasmodium falciparum translation elongation factor 2 (PfeEF2), a potential antimalarial drug target. nih.gov
Analysis of Binding Affinities and Interaction Modes with Biological Targets
The output of a molecular docking simulation includes the binding affinity (often expressed as a docking score or binding energy) and the predicted binding pose of the ligand in the active site of the target. nih.gov The binding affinity provides an estimate of the strength of the interaction, with lower binding energies generally indicating a more stable complex.
The analysis of the binding pose reveals the specific interactions between the ligand and the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, in the docking study of 2,4-disubstituted 6-fluoroquinolines with PfeEF2, the interactions observed included:
A halogen interaction between the fluorine atom of the quinoline moiety and an aspartic acid residue (ASP322). nih.gov
Electrostatic interactions, including a π-cation interaction between the quinoline ring and an arginine residue (ARG221). nih.gov
Carbon-hydrogen bonds. nih.gov
These interactions are crucial for the stability of the ligand-target complex and can provide valuable information for the design of more potent inhibitors. While a specific docking study for this compound is not available in the search results, it is expected that the fluoroquinoline core would participate in similar types of interactions with biological targets.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity.
QSAR studies have been widely applied to fluoroquinolone derivatives to understand the structural requirements for their antibacterial and antiplasmodial activities. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.
Development and Validation of Predictive Models
The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known biological activity is compiled. nih.gov
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: A statistical method, such as multiple linear regression (MLR) or genetic function approximation (GFA), is used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques. nih.gov
A robust and predictive QSAR model was developed for a series of 2,4-disubstituted 6-fluoroquinolines with antiplasmodial activity. nih.gov The statistical quality of this model was confirmed by several parameters, as shown in the table below.
| Statistical Parameter | Value | Description |
| R² | 0.921 | The squared correlation coefficient, indicating a good fit of the model to the training data. |
| R²adj | 0.878 | The adjusted R², which accounts for the number of descriptors in the model. |
| Q²cv | 0.801 | The leave-one-out cross-validation coefficient, indicating the internal predictive ability of the model. |
| R²pred | 0.901 | The predictive squared correlation coefficient for the external test set, indicating the external predictive ability of the model. |
These high statistical values indicate that the developed QSAR model is reliable and has good predictive power for the antiplasmodial activity of 6-fluoroquinoline (B108479) derivatives. nih.gov Such models can be invaluable in the rational design of new and more potent therapeutic agents based on the 6-fluoroquinoline scaffold.
Applicability Domain Assessment in QSAR
Quantitative Structure-Activity Relationship (QSAR) models are crucial tools in computational chemistry for predicting the biological activity of chemical compounds. A critical aspect of developing a robust QSAR model is defining its applicability domain (AD). The AD is the chemical space of molecular structures for which the model can make reliable predictions. For a QSAR model developed for 6-fluoroquinoline derivatives, the AD was established using the leverage method.
The leverage approach helps in identifying outliers and influential compounds within the dataset used to build the model. A Williams plot, which is a graphical representation of standardized residuals versus leverage values (h), is a common tool for visualizing the AD. In a study of 2,4-disubstituted 6-fluoroquinolines, a Williams plot was generated to ensure the reliability of the developed QSAR model nih.gov. The leverage value for each compound is calculated, and a warning leverage (h*) is determined. Compounds with a leverage value greater than the warning leverage are considered influential and may be outside the model's AD, meaning the model's predictions for such compounds could be unreliable nih.gov.
The table below illustrates the concept with hypothetical data for a set of 6-fluoroquinoline derivatives, including our compound of interest, within a QSAR study.
| Compound ID | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Standardized Residual | Leverage (h) | Within AD? |
| Compound 1 | 7.2 | 7.1 | 0.2 | 0.15 | Yes |
| Compound 2 | 6.8 | 6.9 | -0.3 | 0.20 | Yes |
| This compound | 6.5 | 6.4 | 0.1 | 0.18 | Yes |
| Compound 4 | 8.1 | 7.9 | 0.5 | 0.25 | Yes |
| Compound 5 | 5.5 | 5.7 | -0.4 | 0.45 | No (High Leverage) |
| Compound 6 | 7.5 | 6.5 | 2.0 | 0.10 | No (Outlier) |
This table is illustrative. The warning leverage (h) is hypothetically set at 0.40. Compounds with leverage > h* or with high standardized residuals would be flagged.*
This rigorous assessment ensures that predictions for new compounds, such as other derivatives of this compound, are trustworthy only if they fall within this defined chemical space.
Chemometrical Exploration of Compound Libraries
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of compound libraries containing fluoroquinolones, chemometric techniques are invaluable for analyzing complex datasets, understanding structure-activity relationships, and identifying important molecular features.
One common application of chemometrics is in the analysis of spectroscopic data from a library of compounds. For instance, fluorescence spectroscopy combined with Parallel Factor Analysis (PARAFAC), a chemometric tool, has been used to study the degradation of fluoroquinolone mixtures nih.gov. PARAFAC, a multi-way decomposition method, can deconstruct complex overlapping signals into individual fluorescent components, allowing for the tracking of parent compounds and their by-products simultaneously nih.gov.
Principal Component Analysis (PCA) is another powerful chemometric method used in the exploration of compound libraries. PCA can reduce the dimensionality of a dataset, which may consist of numerous molecular descriptors for a large set of compounds, and identify the principal components that account for the most variance in the data. This is useful for clustering compounds based on their properties and for building more robust QSAR models. Studies on fluoroquinolone antibiotics have utilized PCA for the simultaneous spectrofluorometric determination of multiple compounds in biological samples, demonstrating its utility in resolving complex mixtures without prior separation chemmethod.comchemmethod.com.
The table below presents a conceptual overview of how molecular descriptors for a library of quinoline derivatives might be analyzed using PCA.
| Compound | Molecular Weight | LogP | Polar Surface Area | Principal Component 1 | Principal Component 2 |
| Ciprofloxacin (B1669076) | 331.34 | 0.28 | 71.9 | -1.5 | 0.8 |
| Levofloxacin | 361.37 | 0.13 | 74.5 | -1.2 | 0.5 |
| Moxifloxacin | 401.43 | 0.35 | 89.8 | -0.9 | -0.2 |
| This compound | 205.18 | 2.10 | 38.3 | 2.1 | -1.5 |
| Ofloxacin | 361.37 | 0.13 | 74.5 | -1.2 | 0.5 |
This table demonstrates how different compounds in a library would score along the principal components, which are linear combinations of the original descriptors. These scores can then be used for clustering and classification.
Through such chemometrical explorations, researchers can gain a deeper understanding of the chemical space occupied by a library of compounds like the 6-fluoroquinolines and their derivatives. This knowledge is instrumental in designing new molecules with desired properties and for building predictive models for various endpoints, including biological activity and environmental fate nih.govmdpi.com.
Applications in Medicinal Chemistry and Drug Discovery Research
Methyl 6-fluoroquinoline-2-carboxylate as a Versatile Building Block
The versatility of this compound in organic synthesis is a cornerstone of its importance. The quinoline (B57606) core is a privileged structure in medicinal chemistry, and the specific substitutions on this compound enhance its utility. The methyl ester group serves as a convenient handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or conversion to hydrazides, allowing for the construction of more complex molecular architectures.
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material for the synthesis of numerous Active Pharmaceutical Ingredients (APIs), most notably within the fluoroquinolone class of antibiotics. The presence of a fluorine atom at the C-6 position is known to significantly enhance the antimicrobial potency of these drugs. nih.govmdpi.com This substitution dramatically increases the drug's penetration into bacterial cells and its inhibitory activity against essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govnih.govekb.eg Consequently, this scaffold is integral to the synthesis of broad-spectrum antibiotics used to treat a variety of bacterial infections. mdpi.comnih.gov
Table 1: Prominent APIs Featuring the 6-Fluoroquinoline (B108479) Core
| API | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Ciprofloxacin (B1669076) | Fluoroquinolone Antibiotic | C-6 fluorine, piperazine (B1678402) at C-7 |
| Levofloxacin | Fluoroquinolone Antibiotic | C-6 fluorine, fused oxazine (B8389632) ring |
Intermediate in the Synthesis of Pharmacologically Active Derivatives
Beyond established APIs, this compound serves as a crucial intermediate for a diverse range of experimental therapeutic agents. The ester functional group is readily converted to amides, hydrazones, and other functionalities, enabling chemists to generate extensive libraries of compounds for biological screening. mdpi.comnih.gov For example, derivatization of the core structure has led to the development of novel compounds with potential antitubercular, anticancer, and antiviral activities. ekb.egmdpi.com The ability to easily modify the 2-position allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which can in turn optimize its pharmacokinetic profile and biological activity. nih.govmdpi.com
Rational Design of Novel Fluoroquinoline Derivatives
The 6-fluoroquinoline scaffold is a prime target for rational drug design, a strategy that aims to create new drugs based on a deep understanding of biological targets and chemical interactions.
Strategies for Enhanced Biological Potency and Selectivity
Strategic modifications to the fluoroquinolone framework are employed to boost potency and selectivity. The C-6 fluorine atom is considered essential for high antibacterial activity, as it facilitates binding to the target enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov Further enhancements are achieved through modifications at other positions:
N-1 Position: Substitution with small cyclic groups, like a cyclopropyl (B3062369) ring, often increases activity against Gram-negative bacteria. nih.gov
C-7 Position: The introduction of various nitrogen-containing heterocycles (e.g., piperazine) at this position is crucial for modulating the spectrum of activity, potency, and pharmacokinetic properties. nih.govnih.gov
C-8 Position: Adding a methoxy (B1213986) group or another fluorine atom can further enhance activity and affect the compound's absorption and distribution. mdpi.com
These strategies allow for the tailored design of derivatives that are more effective against specific pathogens or have a reduced propensity for developing resistance. ekb.eg
Development of Hybrid Pharmacophore Systems
A modern approach in drug discovery involves creating hybrid molecules that combine two or more distinct pharmacophores into a single entity. nih.gov This strategy aims to create agents with dual modes of action, potentially overcoming drug resistance or achieving synergistic therapeutic effects. ekb.egnih.gov this compound is an ideal candidate for the fluoroquinolone component of such hybrids. The carboxylate group provides a convenient attachment point to link it with other bioactive moieties, such as flavonoids, aminoglycosides, or tetracyclines, via a stable or cleavable linker. nih.govactamedicamarisiensis.roresearchgate.net This approach has led to the development of experimental compounds with potent activity against drug-resistant bacteria, demonstrating the power of molecular hybridization. nih.govnih.gov
Development of Metal-Chelating Ligands and Complexes
The quinolone structure, particularly with a carboxylic acid at the 3-position (which can be obtained by hydrolysis of the ester in the title compound) and the keto group at the 4-position, is an excellent bidentate chelating agent for metal ions. researchgate.netnih.gov After hydrolysis to 6-fluoroquinoline-2-carboxylic acid, the molecule can effectively bind to various transition metal ions.
The resulting metal complexes often exhibit enhanced biological activity compared to the parent fluoroquinolone. researchgate.netnih.gov For instance, complexation with metals like copper(II), zinc(II), or manganese(II) can lead to compounds with improved antimicrobial or even anticancer properties. mdpi.comajrconline.org The metal ion can alter the drug's mechanism of action, improve its cellular uptake, and protect it from metabolic degradation. ajrconline.org This chelation capability opens up new avenues for the application of fluoroquinolone derivatives, not only as therapeutics but also as diagnostic agents or catalysts. ossila.com
Table 2: Examples of Metal Complexes with Quinolone Ligands
| Metal Ion | Quinolone Ligand | Potential Application | Reference |
|---|---|---|---|
| Zinc(II) | Fleroxacin | Antimicrobial | mdpi.com |
| Manganese(II) | Fleroxacin | Antimicrobial | mdpi.com |
| Iron(III) | Ciprofloxacin | Antimicrobial | ajrconline.org |
Future Research Directions and Unexplored Potential
Advancements in Asymmetric Synthesis of Chiral Fluoroquinoline Derivatives
The development of enantiomerically pure drugs is a cornerstone of modern pharmaceutical science, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. mdpi.com Asymmetric synthesis, which focuses on the creation of specific stereoisomers, is therefore of paramount importance. mdpi.comresearchgate.net In the context of fluoroquinolones, the introduction of chiral centers can significantly influence their biological activity.
Future research is focused on developing more efficient and highly stereoselective synthetic methods for chiral fluoroquinolone derivatives. researchgate.net Key areas of advancement include:
Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to traditional metal-based catalysts. Researchers are exploring novel chiral organocatalysts to facilitate asymmetric reactions in the synthesis of fluoroquinolone precursors. rsc.org
Biocatalysis: Enzymes and whole-cell systems are being increasingly employed for their high enantioselectivity and ability to function under mild reaction conditions. The use of biocatalysts, such as in enantioselective reduction, is a promising strategy for producing chiral building blocks for fluoroquinolone synthesis. mdpi.com
Transition-Metal Catalysis: The development of novel chiral ligands for transition-metal catalysts continues to be a major focus. These advanced catalytic systems enable a wide range of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions, which are crucial for constructing complex chiral fluoroquinolone structures. researchgate.net
These advancements aim to provide more direct and cost-effective routes to single-enantiomer fluoroquinolone drugs, enhancing their therapeutic potential and safety profiles.
Integration of Artificial Intelligence and Machine Learning in Fluoroquinoline Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design of new drug candidates. nih.gov For fluoroquinolone research, AI and ML are being applied in several key areas:
De Novo Drug Design: AI algorithms, such as generative models and variational autoencoders, can design novel fluoroquinolone structures with desired properties from scratch. nih.govacm.org These models learn the underlying chemical rules from large compound libraries and can generate molecules optimized for specific biological targets. acm.org
High-Throughput Virtual Screening: Machine learning models can rapidly screen massive virtual libraries of compounds to identify potential fluoroquinolone candidates with high predicted activity and low toxicity. nih.govfrontiersin.org This significantly reduces the time and cost associated with experimental screening.
Predictive Modeling: AI can predict the physicochemical properties, pharmacokinetic profiles, and potential off-target effects of new fluoroquinolone derivatives. For instance, the HUAWEI CLOUD Pangu Drug Molecule Model, trained on 1.7 billion compounds, can predict properties and score molecules for their "druglikeness". technative.io This allows researchers to prioritize the synthesis of compounds with a higher probability of success.
| AI/ML Application in Fluoroquinoline Design | Description | Potential Impact |
| De Novo Design | Generates novel molecular structures with desired properties using algorithms. nih.govacm.org | Discovery of entirely new fluoroquinolone scaffolds with unique mechanisms of action. |
| Virtual Screening | Rapidly screens large compound databases to identify promising candidates. frontiersin.org | Reduces the cost and time of initial hit identification. |
| Property Prediction | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Increases the success rate of drug candidates in later stages of development. |
| Synthesis Planning | AI systems can devise efficient synthetic routes for creating new molecules. acm.org | Accelerates the physical production of promising computer-designed compounds. |
Novel Therapeutic Applications Beyond Current Indications
While fluoroquinolones are well-established as broad-spectrum antibacterial agents, their molecular structure provides a versatile scaffold for developing drugs with other therapeutic applications. ijraset.commdpi.com Drug repositioning, or finding new uses for existing drugs, is an attractive strategy, and researchers are uncovering the potential of fluoroquinolone derivatives in a variety of diseases. mdpi.com
Anticancer Activity: A significant body of research has demonstrated the antiproliferative effects of fluoroquinolone derivatives against various cancer cell lines. mdpi.commdpi.comnih.gov Modifications to the core fluoroquinolone structure have yielded compounds with potent cytotoxic activity. nih.gov For example, some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.govrsc.org The mechanism often involves the inhibition of human topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells. nih.govnews-medical.net
Antiviral and Antifungal Potential: Structural modifications to the fluoroquinolone core have also led to compounds with activity against viruses and fungi. mdpi.commdpi.com
Antiparasitic Activity: Studies have shown that some quinolone derivatives exhibit activity against parasites such as Plasmodium falciparum, the causative agent of malaria. mdpi.com
This expansion of therapeutic targets highlights the chemical versatility of the fluoroquinolone scaffold and opens up new avenues for drug development in oncology and infectious diseases beyond bacteria.
Exploration of New Biological Targets for Fluoroquinoline Scaffolds
The primary mechanism of action for antibacterial fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. ijraset.comnih.gov However, to overcome resistance and expand their therapeutic utility, researchers are actively seeking new biological targets for this class of compounds.
Eukaryotic Topoisomerases: As mentioned, human topoisomerase II is a key target for the anticancer activity of some fluoroquinolone derivatives. nih.govnews-medical.net This demonstrates that the scaffold can be modified to selectively target mammalian enzymes over their bacterial counterparts. nih.gov
Kinase Inhibition: Kinases are crucial enzymes in cell signaling pathways and are major targets in cancer therapy. The structural features of fluoroquinolones make them suitable for modification into kinase inhibitors. researchgate.net
MicroRNA Inhibition: Recent research has explored the use of fluoroquinolone derivatives as inhibitors of microRNA-21 (miRNA-21), which is overexpressed in many tumors. One study synthesized a series of derivatives and identified a compound that could reduce miRNA-21 expression and induce apoptosis in cancer cells. nih.gov
Other Novel Targets: The search for new targets is broad, encompassing various enzymes and proteins involved in critical cellular processes in pathogens and human diseases. Computational methods like molecular docking are used to predict the binding of fluoroquinolone derivatives to potential new targets, guiding further experimental investigation. nih.gov
The exploration of these new biological targets is crucial for unlocking the full therapeutic potential of the fluoroquinolone scaffold and developing novel treatments for a wide range of diseases.
Q & A
Q. What are the recommended synthetic strategies for preparing Methyl 6-fluoroquinoline-2-carboxylate, and how can reaction efficiency be optimized?
A multistep approach is typically employed, starting with fluorination at the 6-position of a quinoline precursor. Key steps include:
- Ultrasound-assisted one-pot synthesis : Combining intermediates (e.g., ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate) with fluorinated reagents under phase-transfer catalysis (PEG-400) and basic conditions (K₂CO₃) in refluxing acetonitrile. Ultrasound enhances reaction kinetics and yield .
- Fluorine introduction : Use of fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Monitor progress via TLC or LC-MS to optimize reaction time and temperature.
- Esterification : Final carboxylation via methyl ester formation using methanol and catalytic sulfuric acid.
Q. How should researchers handle crystallographic data inconsistencies when resolving the structure of this compound?
Utilize the SHELX suite (e.g., SHELXL for refinement) to address discrepancies:
- Data validation : Cross-check observed vs. calculated diffraction patterns to identify outliers.
- Twinned data refinement : Apply the TWIN/BASF commands in SHELXL for high-resolution datasets affected by crystal twinning .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement errors .
Q. What safety protocols are critical when handling this compound in the lab?
While full toxicological data are limited, the compound shares hazards with structurally similar quinoline derivatives:
- Acute toxicity mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (Category 4 hazard per CLP) .
- Incompatibility risks : Store away from strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes) .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound derivatives?
Combine docking simulations (AutoDock Vina) and QSAR modeling :
- Target identification : Dock the compound into active sites of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) to assess anti-tubercular potential, as seen in related quinoline-3-carboxylates .
- Electron-withdrawing effects : Analyze the fluorine atom’s impact on electron density (via DFT calculations) to correlate with antimicrobial activity .
Q. What experimental and analytical techniques resolve contradictions in reaction yields during fluorination steps?
Address inconsistencies via:
- 19F NMR spectroscopy : Track fluorination efficiency and byproduct formation.
- HRMS and IR : Confirm intermediate purity and functional group integrity.
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity) to identify optimal conditions .
Q. How can structural modifications at the 2-carboxylate position enhance the compound’s pharmacokinetic properties?
- Ester-to-amide conversion : Replace the methyl ester with bioisosteric groups (e.g., piperazinyl amides) to improve solubility and metabolic stability.
- Prodrug strategies : Synthesize pH-sensitive prodrugs (e.g., acyloxyalkyl esters) for targeted release in acidic environments (e.g., bacterial phagosomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
